molecular formula C32H47N5O5S B1242615 WX UK1 [Who-DD] CAS No. 255374-84-6

WX UK1 [Who-DD]

Cat. No.: B1242615
CAS No.: 255374-84-6
M. Wt: 613.8 g/mol
InChI Key: ISJSHQTWOHGCMM-NDEPHWFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WX-UK1 involves the preparation of 3-amidinophenylalanine derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving amidination and peptide coupling .

Industrial Production Methods: Industrial production methods for WX-UK1 are also proprietary. Typically, such compounds are produced in large-scale chemical reactors under controlled conditions to ensure high purity and yield. The process involves multiple steps of synthesis, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: WX-UK1 primarily undergoes inhibition reactions with serine proteases. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access .

Common Reagents and Conditions: The common reagents used in the synthesis of WX-UK1 include amidinating agents and peptide coupling reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major product formed from the reactions involving WX-UK1 is the inhibition complex with serine proteases. This complex effectively blocks the enzymatic activity of the proteases, thereby inhibiting processes such as tumor cell invasion and metastasis .

Comparison with Similar Compounds

WX-UK1 is unique in its specificity and potency as an inhibitor of human serine proteases. Similar compounds include other serine protease inhibitors such as aprotinin and gabexate mesylate. WX-UK1 has shown greater specificity for certain proteases, such as trypsin-3 and trypsin-2, with Ki values in the low nanomolar range . This specificity makes WX-UK1 a more targeted and potentially effective therapeutic agent compared to other inhibitors .

List of Similar Compounds:
  • Aprotinin
  • Gabexate mesylate
  • Nafamostat mesylate
  • Camostat mesylate

These compounds also inhibit serine proteases but differ in their specificity and potency compared to WX-UK1 .

Properties

IUPAC Name

ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSHQTWOHGCMM-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220355-63-5
Record name Wx-uk1 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WX-UK1 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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